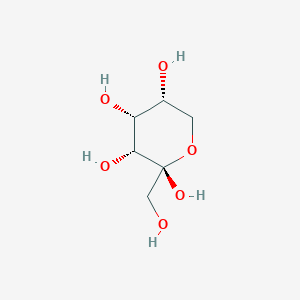

beta-d-Psicopyranose

Description

Structure

3D Structure

Properties

CAS No. |

40461-85-6 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |

InChI Key |

LKDRXBCSQODPBY-KVTDHHQDSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Three-Dimensional Architecture of β-d-Psicopyranose: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of β-d-psicopyranose, a rare sugar with significant potential in the food and pharmaceutical industries. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its biological functions and for the rational design of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents visual representations of the experimental workflow and structural relationships.

Quantitative Crystallographic Data

The crystal structure of β-d-psicopyranose has been determined for both its chiral and racemic forms. The following tables summarize the key crystallographic parameters for these two structures, offering a comparative overview.

Table 1: Crystal Data and Structure Refinement for Chiral β-d-Psicopyranose

| Parameter | Value |

| Chemical Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.727(2) Å |

| b = 8.672(2) Å | |

| c = 11.123(3) Å | |

| Unit Cell Volume | 745.3(3) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature | 100(2) K |

Data sourced from Kwiecień et al. (2008).[1][2]

Table 2: Crystal Data and Structure Refinement for Racemic β-d,l-Psicose (B122136)

| Parameter | Value |

| Chemical Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 11.2629(5) Å |

| b = 5.3552(3) Å | |

| c = 12.6538(6) Å | |

| Unit Cell Volume | 763.21(6) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature | 296 K |

| Radiation Type | Cu Kα |

| Wavelength | 1.54187 Å |

| Absorption Correction | Multi-scan |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor (R1) | 0.048 |

| wR2 | 0.102 |

Data sourced from Ishii et al. (2015).[3][4][5][6]

Molecular Conformation and Hydrogen Bonding

In both the chiral and racemic crystals, the D-psicose (B8758972) molecule adopts a β-pyranose form with a ²C₅ conformation.[3][4][6] The orientation of the hydroxymethyl group relative to the pyranose ring is trans-gauche.[1][2] The crystal structures are stabilized by extensive intermolecular and, in the case of the racemic form, intramolecular O-H···O hydrogen bonds, creating a complex three-dimensional network.[1][2][3][6] In the racemic crystal, d- and l-psicose molecules are linked by hydrogen bonds.[3][6]

Experimental Protocols

The determination of the crystal structure of β-d-psicopyranose involves several key stages, from material preparation to data analysis. The methodologies cited in the literature are detailed below.

Synthesis and Crystallization

Synthesis of d-Psicose: d-Psicose can be prepared from d-fructose through enzymatic epimerization using d-tagatose (B3328093) 3-epimerase.[3][4]

Synthesis of l-Psicose: l-Psicose can be prepared from allitol (B117809) by microbial oxidation using Gluconobacter frateurii.[3][4]

Crystallization of Racemic β-d,l-Psicose:

-

An equimolar mixture of d-psicose and l-psicose is dissolved in hot water to create solutions with concentrations ranging from 60 to 80 wt%.[3][4]

-

These solutions are then maintained at temperatures of 10, 20, or 30 °C.[3][4]

-

Small crystals suitable for X-ray diffraction are typically obtained after one day.[3][4]

X-ray Data Collection

-

A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data collection is performed on a diffractometer, such as a Rigaku R-AXIS RAPID, equipped with a suitable X-ray source (e.g., Cu Kα radiation).[3][4]

-

The crystal is maintained at a constant temperature during data collection (e.g., 296 K for the racemic crystal).[3][4]

-

A series of diffraction images are collected as the crystal is rotated.

-

An absorption correction is applied to the collected data to account for the absorption of X-rays by the crystal.[3][4]

Structure Solution and Refinement

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Visualizing the Process and Structure

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the key structural parameters of β-d-psicopyranose.

References

A Technical Guide to the Natural Sources and Analysis of β-D-Psicopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of β-D-psicopyranose, a specific anomeric form of the rare sugar D-psicose (also known as D-allulose). It details its natural occurrence, biosynthetic pathways, and the experimental protocols for its production, purification, and quantification.

Introduction to β-D-Psicopyranose

D-Psicose is a C-3 epimer of D-fructose, classified as a rare ketohexose monosaccharide.[1][2] It exists in different isomeric forms, including the pyranose and furanose ring structures, with β-D-psicopyranose being one of its stable anomers. While tasting approximately 70% as sweet as sucrose, D-psicose is largely un-metabolized by the human body, providing a caloric value of only 0.2 to 0.4 kcal/g.[3][4] This property, coupled with its negligible impact on blood glucose and insulin (B600854) levels, has positioned D-psicose as a promising sugar substitute for applications in food, beverage, and pharmaceutical industries.[3][5] The United States Food and Drug Administration (FDA) has granted D-psicose the status of Generally Recognized as Safe (GRAS).[6]

Natural Occurrence of D-Psicose

D-Psicose is found in nature, but only in minute quantities, which makes direct extraction for commercial purposes economically unviable.[7] It is naturally present in a variety of plant-based foods and processed agricultural products.[1][3] The concentration of D-psicose can increase during the heat processing of foods that contain high levels of sugars, likely due to non-enzymatic epimerization.[7]

Quantitative Data on Natural Sources

The following table summarizes the reported concentrations of D-psicose found in various natural and processed food products.

| Food Source | Concentration of D-Psicose | Reference |

| Dried Figs | 0.29 mg/g | [7] |

| Raisins | 0.38 mg/g | [7] |

| Wheat | Trace amounts | [1][4] |

| Maple Syrup | Trace amounts | [1] |

| Molasses | Trace amounts | [1][4] |

| Coffee (processed) | 0.5 mg/100g | [7] |

| Sweet Jelly (processed) | 11.2 mg/100g | [7] |

| Juices (processed) | 21.5 mg/100g | [7] |

| Cookie (processed) | 26.7 mg/100g | [7] |

| Corn Snack (processed) | 47.0 mg/100g | [7] |

| Worcester Sauce (processed) | 130.6 mg/100g | [7] |

Biosynthesis and Commercial Production

Due to its low natural abundance, the commercial supply of D-psicose relies on biotechnological production methods, primarily through enzymatic conversion and microbial fermentation.

Enzymatic Production from D-Fructose

The most established method for D-psicose production is the enzymatic epimerization of D-fructose at the C-3 position. This reaction is catalyzed by a class of enzymes known as D-ketose 3-epimerases (DKEases).[3] Several specific enzymes from this family are utilized, including D-tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase), often sourced from various microorganisms.[6] The process typically involves immobilized enzymes to enhance stability, reusability, and simplify downstream processing.[3] However, the conversion rate is limited by the reaction equilibrium, often achieving yields of less than 40%.[3]

Microbial Fermentation from D-Glucose

An alternative and promising production route involves the whole-cell biocatalysis of D-glucose into D-psicose using genetically engineered microorganisms, such as Escherichia coli. This strategy leverages the cell's natural glycolytic pathway to produce an intermediate, which is then channeled into a synthetic pathway to yield D-psicose. This approach can overcome the thermodynamic limitations of direct enzymatic epimerization.

The engineered pathway typically involves:

-

Phosphorylation: Glucose is converted to Fructose-6-phosphate (F6P) through glycolysis.

-

Epimerization: A specific epimerase converts F6P to Psicose-6-phosphate (P6P).

-

Dephosphorylation: A phosphatase removes the phosphate (B84403) group from P6P to yield the final product, D-psicose.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures related to D-psicose production, purification, and analysis.

Protocol for Enzymatic Production of D-Psicose

This protocol describes the conversion of D-fructose to D-psicose using a purified D-psicose 3-epimerase (DPEase).

Materials:

-

Purified DPEase

-

D-fructose

-

Sodium phosphate buffer (pH 6.0 - 7.5)

-

Manganese chloride (MnCl₂) solution (1 M)

-

Reaction vessel with temperature control (e.g., water bath)

-

HPLC system for analysis

Procedure:

-

Prepare a substrate solution by dissolving D-fructose in sodium phosphate buffer to the desired concentration (e.g., 10-50% w/v).

-

Pre-heat the substrate solution to the optimal reaction temperature for the specific DPEase (e.g., 55-60°C).

-

Add MnCl₂ to the reaction mixture to a final concentration of 1-10 mM as a cofactor.

-

Initiate the reaction by adding a predetermined amount of purified DPEase to the substrate solution.

-

Maintain the reaction at the optimal temperature and pH with gentle agitation.

-

Collect aliquots at various time points (e.g., 10, 30, 60, 90, 120 minutes) to monitor the conversion rate.

-

Terminate the reaction in the collected aliquots by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent.

-

Analyze the concentration of D-psicose and remaining D-fructose in the samples using HPLC.

Protocol for Purification of D-Psicose from Reaction Mixture

This protocol outlines the steps to purify D-psicose from the enzymatic reaction solution, which contains a mixture of D-psicose, unreacted D-fructose, and other components.

Materials:

-

D-psicose reaction solution

-

Granulated active carbon

-

Cation and anion exchange resins

-

Chromatography column

-

Evaporator

-

Crystallizer

Procedure:

-

Decolorization: Concentrate the initial reaction solution to approximately 40% (w/w) solids. Pass the concentrated solution through a column packed with granulated active carbon to remove colored impurities.

-

Desalting: Remove ions from the decolorized solution by passing it through columns containing cation and anion exchange resins.

-

Chromatographic Separation: Separate D-psicose from D-fructose using a chromatography column packed with an appropriate ion-exchange resin (e.g., with a calcium active group). This step is crucial for achieving high purity.

-

Concentration: Concentrate the purified D-psicose solution under vacuum at a controlled temperature (e.g., 60-70°C) to achieve a supersaturated state (e.g., 70-85% solids).

-

Crystallization: Transfer the supersaturated solution to a crystallizer. Control the cooling rate to induce the formation of D-psicose crystals. The process is performed in the absence of organic solvents.

-

Drying: Separate the crystals from the mother liquor and dry them to obtain the final high-purity product.

Protocol for Quantitative Analysis by HPLC

This protocol details a reverse-phase HPLC method for the simultaneous quantification of D-psicose and D-fructose.

Instrumentation and Conditions:

-

HPLC System: Isocratic HPLC with a Refractive Index Detector (RID).

-

Column: Aminopropyl silane (B1218182) stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions containing known concentrations of D-psicose and D-fructose (e.g., ranging from 0.05% to 0.5% w/v) in the mobile phase.

-

Sample Preparation: Dilute the experimental samples (from production or purification steps) with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Record the retention times and peak areas for D-psicose and D-fructose. Construct a calibration curve for each sugar by plotting peak area against concentration for the standards. Use the regression equation from the calibration curve to determine the concentration of each sugar in the unknown samples.

References

- 1. Psicose - Wikipedia [en.wikipedia.org]

- 2. Decrease in the d-Psicose Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]

- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 4. Allulose: What It Is, Benefits, Risks, and More [healthline.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of beta-D-Psicopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (B8758972) (also known as D-allulose), a rare sugar and a C-3 epimer of D-fructose, has garnered significant attention in the food and pharmaceutical industries due to its low caloric value and various physiological benefits. In aqueous solution, D-psicose exists in equilibrium with its different isomeric forms, including the pyranose form, beta-D-Psicopyranose. This technical guide provides a comprehensive overview of the primary biosynthetic pathways for producing D-psicose, with a focus on enzymatic and microbial fermentation methods. It includes a detailed summary of key enzymes, their kinetic properties, and step-by-step experimental protocols for enzyme production, purification, and product analysis. Furthermore, this guide presents visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

D-Psicose is a naturally occurring monosaccharide found in small quantities in various food products. Its unique properties, including a sweetness level comparable to sucrose (B13894) with nearly zero calories, have positioned it as a promising sugar substitute.[1] Beyond its use as a sweetener, D-psicose exhibits several health-promoting effects, such as anti-hyperglycemic and anti-obesity activities. The biosynthesis of D-psicose is a critical area of research, aiming to develop efficient and cost-effective production methods to meet the growing demand. This guide delves into the technical details of the most prevalent biosynthetic routes.

Enzymatic Biosynthesis of D-Psicose

The most established method for D-psicose biosynthesis is the enzymatic epimerization of D-fructose at the C-3 position. This reaction is primarily catalyzed by two types of enzymes: D-psicose 3-epimerases (DPEases) and D-tagatose 3-epimerases (DTEases).

Key Enzymes and Their Properties

A variety of DPEases and DTEases have been identified from different microorganisms, each with distinct biochemical characteristics. The selection of an appropriate enzyme is crucial for optimizing the production process. Key parameters include substrate specificity, kinetic efficiency (kcat/Km), optimal pH, and temperature.

Table 1: Kinetic Parameters and Optimal Conditions of Selected D-Psicose Producing Enzymes

| Enzyme | Source Organism | Substrate | K_m (mM) | V_max (U/mg) | k_cat (min⁻¹) | Optimal pH | Optimal Temp. (°C) |

| D-Psicose 3-Epimerase | Agrobacterium tumefaciens | D-Psicose | 12 | - | 2381 | 8.0 | 50 |

| D-Tagatose | 762 | - | 270 | 8.0 | 50 | ||

| Clostridium cellulolyticum H10 | D-Psicose | 17.4 | - | 3243.4 | 8.0 | 55 | |

| D-Tagatose 3-Epimerase | Pseudomonas cichorii | D-Tagatose | 55 | 30 | - | 7.0-9.0 | ~60 |

| Rhodobacter sphaeroides | D-Fructose | 78-359 | - | - | 8.5 | 35 |

Note: '-' indicates data not available in the cited sources.

Enzymatic Reaction Pathway

The core of the enzymatic biosynthesis is the reversible epimerization of D-fructose to D-psicose. This process is highly specific and avoids the formation of unwanted byproducts often associated with chemical synthesis.

Alternative Biosynthetic Pathways

To overcome the limitations of single-enzyme systems, such as unfavorable reaction equilibria, researchers have explored more complex biosynthetic routes, including multi-enzyme cascades and microbial fermentation.

Multi-Enzyme Cascade Systems

Multi-enzyme cascades offer the potential for higher conversion yields by coupling several enzymatic reactions. A notable example is the production of D-psicose from the more abundant and less expensive D-glucose (B1605176).[2] This system typically involves a glucose isomerase to convert D-glucose to D-fructose, followed by a DPEase or DTEase for the final epimerization step.[2]

Microbial Fermentation

Metabolic engineering of microorganisms, particularly Escherichia coli, has opened new avenues for D-psicose production. These approaches involve the genetic modification of host strains to introduce and optimize the desired biosynthetic pathway.

One strategy involves engineering E. coli to take up D-fructose and convert it intracellularly to D-psicose, which is then exported out of the cell.[3] This can be achieved by co-expressing a D-psicose 3-epimerase and a modified transporter protein.[3]

Another innovative approach is the phosphorylation-dephosphorylation pathway.[4] In this method, D-fructose is first phosphorylated to fructose-6-phosphate, which is then epimerized to allulose-6-phosphate, and finally dephosphorylated to yield D-psicose.[4] This pathway can potentially achieve higher conversion rates by overcoming the thermodynamic equilibrium of the direct epimerization.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the biosynthesis of D-psicose.

Recombinant Enzyme Expression and Purification

The following protocol describes the expression and purification of a His-tagged D-psicose 3-epimerase from Agrobacterium tumefaciens in E. coli.[5][6]

-

Transformation: Transform competent E. coli BL21(DE3) cells with a pET vector containing the DPEase gene with a C-terminal His-tag. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Expression: Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for an additional 4-16 hours at a lower temperature (e.g., 18-25°C).

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Elute the His-tagged DPEase with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Dialysis: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove imidazole and store at -80°C.

Enzyme Activity Assay

The activity of D-psicose 3-epimerase can be determined by measuring the amount of D-psicose produced from D-fructose.[7][8]

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM buffer (e.g., EPPS, pH 8.0), 100 mM D-fructose, and 1 mM MnCl₂.

-

Enzyme Addition: Add a known amount of purified DPEase to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) for a specific time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes.

-

Product Quantification: Analyze the amount of D-psicose formed using High-Performance Liquid Chromatography (HPLC).

-

Unit Definition: One unit of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.

HPLC Analysis of D-Psicose

A common method for the separation and quantification of D-psicose and D-fructose is HPLC with a refractive index (RI) detector.[9]

-

Column: An aminopropyl-bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detector: Refractive Index (RI) detector.

-

Sample Preparation: Dilute the reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

Quantification: Calculate the concentration of D-psicose by comparing the peak area to a standard curve prepared with known concentrations of D-psicose.

Conclusion

The biosynthesis of this compound, primarily through its keto form D-psicose, is a rapidly advancing field with significant potential for industrial applications. Enzymatic conversion using D-psicose 3-epimerases and D-tagatose 3-epimerases remains a cornerstone of production, with ongoing research focused on discovering and engineering more robust and efficient enzymes. Multi-enzyme cascades and microbial fermentation offer promising alternative strategies to enhance yield and reduce production costs. The detailed protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize the biosynthesis of this valuable rare sugar.

References

- 1. Cloning, expression, and characterization of a D-psicose 3-epimerase from Clostridium cellulolyticum H10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of d-psicose from d-glucose by co-expression of d-psicose 3-epimerase and xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolically Engineered Escherichia coli for Conversion of D-Fructose to D-Allulose via Phosphorylation-Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and Characterization of D-psicose 3 Epimerase (DPEase) From Escherichia coli BL21 (DE3) pET21b dpe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gowiki.tamu.edu [gowiki.tamu.edu]

- 8. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Biological Role and Function of beta-D-Psicopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Psicopyranose, also known as D-allulose, is a rare sugar that has garnered significant attention for its potential health benefits. As a C-3 epimer of D-fructose, it possesses about 70% of the sweetness of sucrose (B13894) but with a caloric value close to zero. This technical guide provides an in-depth overview of the biological roles and functions of this compound, focusing on its metabolic fate, enzymatic interactions, and influence on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising functional monosaccharide.

Introduction

This compound is a naturally occurring monosaccharide found in small quantities in foods like figs, raisins, and wheat.[1] Unlike conventional sugars, it is minimally metabolized in the human body, making it a low-calorie sweetener.[1][2] Beyond its utility as a sugar substitute, emerging research has illuminated its active roles in metabolic regulation, positioning it as a potential therapeutic agent for conditions such as hyperglycemia, obesity, and non-alcoholic fatty liver disease.

Metabolic Fate and Pharmacokinetics

Intestinal Absorption

This compound is absorbed in the small intestine primarily through glucose transporters. Studies using Caco-2 cell monolayers have demonstrated that its transport across the apical membrane of enterocytes is mediated by glucose transporter 5 (GLUT5) , which it shares with fructose. Following absorption into the enterocytes, it is released into the bloodstream via glucose transporter 2 (GLUT2) on the basolateral membrane.[1][3] Notably, this compound can competitively inhibit the transport of glucose, which may contribute to its hypoglycemic effects.[3]

Systemic Distribution and Excretion

Once in the bloodstream, this compound is distributed to various tissues. However, it is poorly utilized by the body as an energy source.[2] A significant portion, approximately 70%, is excreted unchanged in the urine within 24 hours.[1][4] The remaining unabsorbed portion passes to the large intestine, where it is largely resistant to fermentation by gut microbiota and is excreted in the feces.[2][4]

The pharmacokinetic profile in rats indicates rapid absorption, with peak blood concentrations observed around 60 minutes after oral administration. It is primarily distributed to the liver, with minimal accumulation in other organs, and is quickly cleared from the body.[5][6]

Enzymatic Interactions and Inhibition

A key aspect of the biological function of this compound is its interaction with digestive and metabolic enzymes.

Inhibition of Intestinal α-Glucosidases

This compound has been shown to be a potent inhibitor of intestinal α-glucosidases, specifically sucrase and maltase .[7][8] This inhibition slows the breakdown of sucrose and maltose (B56501) into absorbable monosaccharides, thereby reducing the postprandial glucose spike.[7][8] While the precise inhibition constants (Ki) are not extensively reported in the literature, in vitro studies have demonstrated significant dose-dependent inhibition of these enzymes.[9]

Table 1: Summary of α-Glucosidase Inhibition by D-Psicose

| Enzyme | Substrate | Organism | Inhibition | Reference |

| Sucrase | Sucrose | Rat Intestine | Potent Inhibition | [7][8] |

| Maltase | Maltose | Rat Intestine | Potent Inhibition | [7][8] |

| α-Amylase | Starch | Salivary, Pancreatic | Slight to no inhibition | [7][9] |

Modulation of Hepatic Glucokinase Activity

Glucokinase (hexokinase IV) is a key enzyme in hepatic glucose metabolism, responsible for phosphorylating glucose to glucose-6-phosphate, the first step in glycolysis and glycogen (B147801) synthesis. This compound has been shown to induce the translocation of glucokinase from the nucleus, where it is held in an inactive state by the glucokinase regulatory protein (GKRP), to the cytoplasm in hepatocytes.[9][10] This translocation increases the active pool of glucokinase, thereby enhancing hepatic glucose uptake and utilization, which contributes to its blood glucose-lowering effects.[9][10] The precise kinetic changes (Vmax, Km) in glucokinase activity in the presence of this compound require further detailed investigation.

Modulation of Cellular Signaling Pathways

The metabolic benefits of this compound extend beyond direct enzyme inhibition and are mediated through the modulation of key cellular signaling pathways.

Hepatic Lipid Metabolism: ChREBP and SREBP-1c

This compound plays a significant role in regulating hepatic de novo lipogenesis (DNL), the process of synthesizing fatty acids from carbohydrates. It exerts this effect by influencing the activity of two master transcriptional regulators of lipogenesis: carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c) .[6][11] While the precise molecular interactions are still under investigation, studies suggest that D-psicose may help to suppress the overactivation of these transcription factors in states of excess carbohydrate intake, leading to reduced expression of lipogenic enzymes and a decrease in liver fat accumulation.[6][11]

Potential Role in AMPK and MAPK Signaling

While direct evidence is still emerging, the metabolic effects of this compound, such as increased fatty acid oxidation and improved insulin (B600854) sensitivity, are consistent with the activation of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[2] Further research is needed to elucidate the direct or indirect mechanisms by which D-psicose may influence AMPK activity.

Additionally, in specific cellular contexts, such as human umbilical vein endothelial cells (HUVECs) under high glucose conditions, D-psicose has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) by suppressing the p38 Mitogen-Activated Protein Kinase (p38-MAPK) pathway.[12][13] This suggests a potential anti-inflammatory role for D-psicose in the context of diabetic complications.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory activity of this compound against α-glucosidase.

-

Reagents:

-

α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

This compound (test compound)

-

Acarbose (B1664774) (positive control)

-

Phosphate (B84403) buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) (1 M)

-

-

Procedure:

-

Prepare serial dilutions of this compound and acarbose in phosphate buffer.

-

In a 96-well microplate, add 50 µL of phosphate buffer and 10 µL of the test compound or control solution to each well.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation:

-

The percentage of inhibition is calculated as: [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Glucokinase Activity Assay

This is a coupled enzyme assay to measure glucokinase activity.

-

Reagents:

-

Glucokinase (recombinant or purified)

-

Glucose

-

This compound (test compound)

-

ATP

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Tris-HCl buffer (pH 7.5) containing MgCl₂

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP⁺, and G6PDH.

-

Add varying concentrations of glucose and a fixed concentration of this compound to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding glucokinase.

-

Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a microplate reader in kinetic mode.

-

-

Analysis:

-

The rate of NADPH production is proportional to glucokinase activity.

-

Kinetic parameters (Vmax and Km) can be determined by fitting the data to the Michaelis-Menten equation.

-

Summary of Quantitative Data

Table 2: Pharmacokinetic Parameters of D-Psicose in Rats (Oral Administration)

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~60 minutes | [5] |

| Urinary Excretion (within 24h) | ~70% | [4] |

Table 3: Effects of D-Psicose on Postprandial Blood Glucose in Humans

| Study Population | Intervention | Outcome | Reference |

| Borderline Diabetics | 5g D-psicose with a meal | Significant reduction in blood glucose at 30 and 60 min post-meal | [12][14] |

| Healthy Adults | 5g D-psicose with a meal | Reduced postprandial glucose and insulin responses | [12][14] |

Conclusion and Future Directions

This compound exhibits a range of biological activities that hold significant promise for its application in functional foods and pharmaceuticals. Its ability to modulate carbohydrate digestion and absorption, enhance hepatic glucose metabolism, and potentially influence key metabolic signaling pathways underscores its therapeutic potential in the management of metabolic disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying its effects on AMPK, ChREBP, and SREBP-1c signaling. Furthermore, detailed kinetic studies to determine the inhibition constants for its interaction with various enzymes are warranted. Long-term clinical trials are also necessary to fully establish its efficacy and safety profile for various health applications. The continued investigation of this compound is poised to unlock new strategies for combating metabolic diseases.

References

- 1. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata | MDPI [mdpi.com]

- 11. Kinetics of rat liver glucokinase. Co-operative interactions with glucose at physiologically significant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of β-D-Psicopyranose

Introduction

β-D-Psicopyranose is the pyranose form of D-psicose (also known as D-allulose), a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] It has garnered significant attention in the fields of food science, nutrition, and drug development due to its properties as a low-calorie sweetener.[4] In aqueous solutions, D-psicose exists as an equilibrium mixture of tautomers, including α- and β-furanose and pyranose forms, and an open-chain carbonyl form.[1] However, D-psicose crystallizes exclusively as β-D-psicopyranose.[1] This guide provides a comprehensive overview of the chemical and physical properties of β-D-psicopyranose, along with relevant experimental protocols for its synthesis and analysis.

Quantitative Data Summary

The chemical and physical properties of β-D-psicopyranose are summarized in the tables below.

Table 1: General and Calculated Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [5] |

| Molecular Weight | 180.156 g/mol | |

| Complexity | 162.12 | |

| Topological Polar Surface Area (TPSA) | 110.38 Ų | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 6 | |

| XLogP | -2.56 | |

| Gibbs Energy of Formation | -215.3 kcal/mol |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 96°C | [1] |

| Solubility in Water (25°C) | 291 g per 100 g water | [1][6] |

| Solubility in Water (50°C) | 489 g per 100 g water | [1] |

| Specific Rotation [α] (at 589 nm in water) | Approximately -85 deg dm⁻¹ g⁻¹ cm³ | [1][6] |

| Crystal System | Orthorhombic | [1][2][6] |

| Space Group | P2₁2₁2₁ | [1][2][6] |

| Molecules per Unit Cell (Z) | 4 | [1][6] |

Experimental Protocols

Enzymatic Synthesis of D-Psicose from D-Fructose

A common and efficient method for producing D-psicose is through the enzymatic epimerization of D-fructose.[3][7] This process utilizes enzymes such as D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase.[3][7]

Methodology:

-

Enzyme Expression and Purification:

-

The gene for D-psicose 3-epimerase (e.g., from Agrobacterium tumefaciens) is expressed in a suitable host, such as Escherichia coli.[7]

-

The recombinant enzyme is then purified. A common strategy involves using a nickel affinity column for His-tagged enzymes. The crude cell extract is loaded onto the column, and the purified DPEase is eluted using a buffer containing imidazole (B134444) (e.g., 200 mM).[7]

-

-

Enzymatic Conversion:

-

A solution of D-fructose (e.g., 25% w/v) is prepared in a suitable buffer (e.g., pH 7.5).[7]

-

A cofactor, typically a metal ion such as Mn²⁺ (e.g., 10 mM MnCl₂), is added to the reaction mixture to enhance enzyme activity.[7][8]

-

The purified DPEase is added to the fructose (B13574) solution.

-

The reaction is incubated at the optimal temperature for the enzyme (e.g., 55°C) for a set period (e.g., 60 minutes).[7]

-

The reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[7]

-

-

Analysis:

-

The concentration of D-psicose in the final mixture is determined using High-Performance Liquid Chromatography (HPLC).[7]

-

Chemical Synthesis of β-D-Psicofuranosyl Disaccharides

Chemical synthesis provides a route to specific psicose-containing disaccharides. One reported method involves the glycosylation of monosaccharide acceptors with a D-psicofuranosyl donor.[9][10]

Methodology:

-

Preparation of the Glycosyl Donor:

-

A D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative is efficiently prepared from D-psicose in five steps.[9]

-

-

Glycosylation Reaction:

-

The D-psicofuranosyl donor is reacted with a protected hexopyranose acceptor (e.g., 2,3,4,6-tetra-O-protected hexopyranoses).[9]

-

The reaction is promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to form the β-D-psicofuranosidic bond with high selectivity.[9][10]

-

-

Deprotection:

-

The protecting groups are removed from the resulting disaccharide to yield the final product (e.g., α-D-glucopyranosyl β-D-psicofuranoside).[9]

-

X-ray Crystal Structure Analysis

The definitive solid-state structure of β-D-psicopyranose is determined by single-crystal X-ray diffraction.

Methodology:

-

Crystallization:

-

Data Collection:

-

A selected crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]

-

-

Structure Solution and Refinement:

Visualizations

Caption: Workflow for the enzymatic synthesis of D-psicose from D-fructose.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Beta-D-Psicofuranose|CAS 470-24-6|Research Chemical [benchchem.com]

- 5. This compound | C6H12O6 | CID 5317407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical synthesis of beta-D-psicofuranosyl disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and History of beta-d-Psicopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (B8758972) (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2] It is a ketohexose that exists in various isomeric forms, with beta-d-Psicopyranose being a significant anomer.[3] This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals. D-Psicose has garnered considerable interest due to its low caloric value and potential health benefits, including a negligible impact on blood glucose levels.[4][5]

Discovery and History

The history of D-psicose is marked by a gradual unraveling of its identity and properties, culminating in the development of efficient production methods that have enabled its study and commercialization.

Early Identification and Nomenclature

D-Psicose was first identified in the 1940s.[4] Initially, in the early pre-1930s literature, the molecule D-ribo-hex-2-ulose was referred to as pseudo-fructose or ψ-fructose.[6] The name "psicose" was first proposed in 1935 by German chemists H. Ohle and F. Just as a less cumbersome alternative to "pseudo-fructose".[3][6] The name "allulose" was later proposed by William Lloyd Evans in 1941, and it was claimed to be present in unfermentable substances in molasses.[6] For a significant period, the chemistry of psicose was explored, particularly in the mid-1930s in relation to vitamin C development.[6] The International Union of Pure and Applied Chemistry (IUPAC) carbohydrate nomenclature officially recognizes "D-psicose" as the trivial name for D-ribo-hex-2-ulose.[6]

The Breakthrough of Enzymatic Production

For many years, the scarcity of D-psicose in nature limited its research and application. A significant breakthrough occurred in 1994 when Ken Izumori at Kagawa University in Japan discovered the enzyme D-tagatose 3-epimerase.[4][7] This enzyme was found to efficiently catalyze the epimerization of the readily available D-fructose into D-psicose, paving the way for mass production.[4][8] This discovery was a pivotal moment, shifting the production of D-psicose from challenging chemical syntheses to a more sustainable and efficient enzymatic process.[9]

Physicochemical Properties of D-Psicose and its Anomers

The utility of D-psicose in various applications is underpinned by its unique physicochemical properties. In aqueous solution, D-psicose exists as an equilibrium mixture of different tautomers: α-furanose, β-furanose, α-pyranose, β-pyranose, and the open-chain keto-form.[10] The crystalline form is this compound.[10]

| Property | Value | References |

| Molecular Formula | C6H12O6 | |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 96 °C | [10] |

| Solubility in Water (25 °C) | 291 g per 100 g water | [10] |

| Specific Rotation [α]D (this compound in water) | ca. -85 deg dm⁻¹ g⁻¹ cm³ | [10] |

| Caloric Value | 0.2 - 0.4 kcal/g | [2] |

| Relative Sweetness (compared to sucrose) | 70% | [10] |

| Glycemic Index | Very low or negligible | [4] |

Crystal Structure of this compound:

The crystal structure of this compound has been determined by X-ray crystallography.[3]

| Crystal System | Orthorhombic | [3] |

| Space Group | P2(1)2(1)2(1) | [3] |

| Cell Dimensions | a=7.727(2) Å, b=8.672(2) Å, c=11.123(3) Å | [3] |

| Volume | 745.3(3) ų | [3] |

| Z | 4 | [3] |

| Pyranosyl Ring Conformation | Chair (2C5) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Enzymatic Production of D-Psicose from D-Fructose

This protocol describes the production of D-psicose from D-fructose using immobilized D-tagatose 3-epimerase.

3.1.1. Materials

-

D-Fructose solution (60%, w/v)

-

Immobilized D-tagatose 3-epimerase (e.g., produced from recombinant E. coli)[2]

-

Column for immobilization

-

Baker's yeast

-

Ethanol

-

Vacuum evaporator

-

Crystallization vessel

3.1.2. Procedure

-

Enzymatic Conversion: Pass a 60% D-fructose solution (pH 7.0) through a column packed with immobilized D-tagatose 3-epimerase at 45°C.[2]

-

Monitoring the Reaction: Monitor the conversion of D-fructose to D-psicose. A typical conversion rate is around 25%.[2]

-

Removal of Unreacted D-Fructose: After the epimerization reaction, treat the solution with baker's yeast to ferment and remove the remaining D-fructose.[2]

-

Concentration: Separate the yeast cells and concentrate the supernatant containing D-psicose using a vacuum evaporator to obtain a syrup.[2]

-

Crystallization: Crystallize D-psicose from the concentrated syrup by adding ethanol.[2]

-

Purification: High-purity D-psicose crystals can be obtained through a controlled crystallization process without the use of organic solvents. This involves preparing a supersaturated D-psicose solution, cooling it to 30-40°C, and seeding it with D-psicose crystals to initiate crystallization. The crystallization process is typically carried out over 80 to 120 hours.

Chemical Synthesis of D-Psicose

While enzymatic methods are now favored, chemical synthesis routes have been historically important. One such method involves the epimerization of D-fructose using a molybdate (B1676688) catalyst.[9] Another approach involves heating D-fructose in a mixture of alcohol and triethylamine.[9]

3.2.1. Synthesis from 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose

-

Oxidation: Oxidize 1,2:4,5-di-O-isopropylidene-D-fructopyranose with dimethyl sulfoxide-acetic anhydride (B1165640) to yield 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose.

-

Reduction: Reduce the resulting 3-oxo-compound with sodium borohydride (B1222165) or lithium aluminium hydride to 1,2:4,5-di-O-isopropylidene-D-psicopyranose.

-

Rearrangement: The psicose derivative undergoes rearrangement to di-O-isopropylidene-D-psicose.

Crystallization and X-ray Crystallography of this compound

This protocol outlines the general steps for obtaining single crystals of this compound suitable for X-ray diffraction analysis.

3.3.1. Crystallization

-

Prepare a supersaturated aqueous solution of D-psicose.

-

Allow the solution to slowly evaporate at a constant temperature.

-

Alternatively, use vapor diffusion by dissolving D-psicose in a good solvent and allowing a poor solvent to slowly diffuse into the solution.

-

Single crystals of this compound should form over time.

3.3.2. X-ray Data Collection and Structure Determination

-

Mount a suitable single crystal on a goniometer head.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data using a suitable detector.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Visualizations of Key Processes

Enzymatic Production of D-Psicose Workflow

Caption: Workflow for the enzymatic production of this compound from D-fructose.

Metabolic Fate of D-Psicose

Caption: Simplified overview of the metabolic fate of D-psicose in the human body.

Conclusion

The journey of this compound from a scientific curiosity to a commercially viable, low-calorie sugar alternative is a testament to the power of enzymatic discovery. Its unique combination of sweetness and low caloric value, coupled with a negligible impact on blood glucose, positions it as a significant molecule for the food and pharmaceutical industries. This technical guide provides a foundational understanding of its history, properties, and the experimental methodologies that have been crucial to its development, offering a valuable resource for researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 8. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP3210478A1 - Method for preparing d-psicose crystal - Google Patents [patents.google.com]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of β-D-Psicopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries due to its low caloric value and potential health benefits. Understanding the three-dimensional structure and conformational dynamics of its various isomers is crucial for elucidating its biological activity and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational landscape of β-D-psicopyranose in its pyranose form, focusing on its behavior in both the solid state and aqueous solution. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes conformational pathways and experimental workflows.

Conformational Landscape of β-D-Psicopyranose

The six-membered pyranose ring of β-D-psicopyranose is not planar and can adopt several conformations, primarily chair, boat, and skew-boat (or twist-boat) forms. The relative energies of these conformers dictate their population at equilibrium and, consequently, the overall shape and reactivity of the molecule.

Solid-State Conformation

In the crystalline state, the conformation of β-D-psicopyranose has been unequivocally determined by X-ray crystallography.

-

Dominant Conformation: The pyranosyl ring adopts a ²C₅ chair conformation [1]. In this conformation, the C2 and C5 atoms are on opposite sides of the plane formed by the other four ring atoms.

-

Intramolecular Hydrogen Bonding: A notable feature of the crystal structure is the presence of an intramolecular hydrogen bond between the hydroxyl groups at C3 and C5. This interaction contributes to the stability of the ²C₅ conformation in the solid state.

Solution-State Conformational Equilibrium

In aqueous solution, D-psicose exists as a complex equilibrium mixture of different anomers (α and β) and ring forms (pyranose and furanose). For the β-pyranose form, a dynamic equilibrium exists between two primary chair conformations, as well as higher-energy boat and skew-boat conformers.

Table 1: Theoretical Relative Free Energies of β-D-Psicopyranose Conformers in Aqueous Solution (Illustrative)

| Conformer | Notation | Relative Free Energy (kcal/mol) | Predicted Population (%) |

| Chair | ²C₅ | 0.0 (Global Minimum) | >99 |

| Chair | ⁵C₂ | Higher Energy | <1 |

| Boat | ¹B₄ | ~5-7 | <0.1 |

| Boat | ⁴B₁ | ~5-7 | <0.1 |

| Skew-Boat | ¹S₃ | ~4-6 | <0.1 |

| Skew-Boat | ³S₁ | ~4-6 | <0.1 |

Note: The relative free energy values in this table are illustrative and based on typical energy differences observed for other hexopyranoses. The actual values for β-D-psicopyranose would require specific computational chemistry studies.

The interconversion between the two chair forms proceeds through higher-energy boat and skew-boat transition states. This conformational flexibility is a key determinant of the molecule's interaction with enzymes and receptors.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of carbohydrates in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the dihedral angles of the pyranose ring and the relative orientation of its substituents.

NMR Sample Preparation

-

Dissolution: Dissolve 5-10 mg of β-D-psicopyranose in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Equilibration: Allow the solution to equilibrate for at least 24 hours at room temperature to ensure the anomeric equilibrium is reached.

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for a comprehensive conformational analysis.

-

1D ¹H NMR: Provides initial information on the chemical shifts and coupling constants of the protons.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, allowing for the assignment of adjacent protons.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for assigning overlapping signals in complex carbohydrate spectra[2][3].

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C resonances[2][3].

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities. Strong NOE signals are observed between protons that are close in space (typically < 5 Å), which is crucial for determining the relative orientation of substituents.

Table 2: Typical NMR Acquisition Parameters for Carbohydrate Analysis

| Experiment | Spectrometer Frequency | Temperature | Solvent | Pulse Program | Key Parameters |

| 1D ¹H | 500-800 MHz | 298 K | D₂O | zgpr | 64 scans, 2s relaxation delay |

| 2D COSY | 500-800 MHz | 298 K | D₂O | cosygpqf | 2048 x 256 data points |

| 2D TOCSY | 500-800 MHz | 298 K | D₂O | mlevphpp | 80 ms (B15284909) mixing time |

| 2D HSQC | 500-800 MHz | 298 K | D₂O | hsqcedetgpsisp2.2 | ¹J(CH) = 145 Hz |

| 2D NOESY | 500-800 MHz | 298 K | D₂O | noesygpphpp | 300-500 ms mixing time |

Data Analysis and Interpretation

-

Spectral Assignment: Use the combination of COSY, TOCSY, and HSQC spectra to assign all ¹H and ¹³C resonances of the β-D-psicopyranose ring.

-

Coupling Constant Measurement: Extract the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H or 2D COSY spectra.

-

Dihedral Angle Calculation (Karplus Equation): The relationship between the vicinal coupling constant and the dihedral angle (Φ) is described by the Karplus equation[4]. A generalized form of the equation is:

³JHH = A cos²(Φ) + B cos(Φ) + C

Where A, B, and C are empirically derived parameters. By comparing the experimentally measured coupling constants to the values predicted by the Karplus equation for different ideal chair and boat conformations, the predominant conformation in solution can be determined.

-

NOE Analysis: Analyze the NOESY spectrum to identify key through-space interactions. For example, in a chair conformation, strong NOEs are expected between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions).

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational landscape of molecules.

Computational Methodologies

-

Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometries and calculate the relative energies of different conformers in the gas phase or with implicit solvent models. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for carbohydrate systems.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of β-D-psicopyranose in an explicit solvent (e.g., water), providing insights into the conformational flexibility and the time scales of conformational transitions.

Logical Workflow for Computational Analysis

Conclusion

The conformational analysis of β-D-psicopyranose reveals a dynamic molecule with a preference for a ²C₅ chair conformation in the solid state and a complex equilibrium in solution. A thorough understanding of this conformational landscape, achieved through a combination of experimental techniques like NMR spectroscopy and computational methods, is essential for researchers in drug development and related fields. The detailed methodologies and workflows presented in this guide provide a framework for the comprehensive characterization of the three-dimensional structure of β-D-psicopyranose and other monosaccharides, which is fundamental to understanding their biological functions and for the design of new bioactive molecules.

References

- 1. Crystal structure of beta-D-psicopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anomers of D-Psicopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the α-D-psicopyranose and β-D-psicopyranose anomers of D-psicose (D-allulose), a rare ketohexose of significant interest in the food and pharmaceutical industries. This document outlines their structural differences, equilibrium dynamics in solution, spectroscopic signatures, and biological transport mechanisms, adhering to stringent data presentation and visualization standards.

Structural and Conformational Analysis

D-Psicose, a C-3 epimer of D-fructose, is a non-caloric functional sweetener.[1] In the solid state, D-psicose crystallizes exclusively as the β-D-pyranose anomer.[2] X-ray crystal analysis has confirmed that β-D-psicopyranose adopts a chair conformation, reported as both ¹C₄(D) and ²C₅, depending on the specific crystalline form (anhydrous vs. racemic).[2]

However, in aqueous solutions, D-psicose undergoes mutarotation to exist as a complex equilibrium mixture of five tautomers: the α- and β-pyranose forms, the α- and β-furanose forms, and a minor open-chain keto form.[2]

Tautomeric Distribution in Aqueous Solution

The equilibrium distribution of D-psicose tautomers in solution has been determined quantitatively. The pyranose anomers, which are the focus of this guide, collectively account for approximately half of the total sugar concentration at equilibrium. The α-pyranose and β-pyranose forms exist in nearly equal proportions.

| Tautomer | Ring Form | Anomer | Percentage at Equilibrium (%) |

| α-D-Psicofuranose | Furanose | Alpha | 38 |

| β-D-Psicofuranose | Furanose | Beta | 13 |

| α-D-Psicopyranose | Pyranose | Alpha | 25 |

| β-D-Psicopyranose | Pyranose | Beta | 24 |

| Open-Chain (Keto) | Acyclic | N/A | Trace |

| Data sourced from a conformational equilibrium study. |

This equilibrium highlights that while the β-anomer is thermodynamically favored in the crystalline state, the energetic differences between the α- and β-pyranose forms in aqueous solution are minimal. The process of interconversion between these forms is known as mutarotation.

Spectroscopic Characterization by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for unambiguously identifying and quantifying the anomeric forms of D-psicose in solution. The distinct chemical environments of the nuclei in the α- and β-anomers result in unique chemical shifts for their respective carbon and proton atoms. The anomeric carbon (C2) is particularly diagnostic.

Data from the Biological Magnetic Resonance Bank (BMRB) provides assigned chemical shifts for the tautomers of D-psicose in D₂O.

| Atom | α-D-Psicopyranose ¹³C | β-D-Psicopyranose ¹³C | Atom | α-D-Psicopyranose ¹H | β-D-Psicopyranose ¹H |

| C1 | 65.1 | 65.8 | H1a | 3.63 | 3.61 |

| C2 | 99.4 | 99.4 | H1b | 3.51 | 3.56 |

| C3 | 71.0 | 71.3 | H3 | 3.99 | 4.09 |

| C4 | 68.6 | 70.0 | H4 | 3.82 | 3.75 |

| C5 | 70.8 | 72.8 | H5 | 3.89 | 3.72 |

| C6 | 63.8 | 62.1 | H6a | 3.78 | 3.79 |

| H6b | 3.72 | 3.73 | |||

| Note: Data extracted and compiled from BMRB entry bmse000020. Chemical shifts are referenced to DSS at 298K. Ambiguity in original assignments may exist.[2] |

Biological Interactions: Transport Across Intestinal Epithelia

While specific signaling pathways differentiating the anomers have not been elucidated, the transport of D-psicose across human intestinal epithelial cells has been studied. These studies indicate that D-psicose competes with D-glucose and D-fructose for the same transport proteins, although the specific anomeric preference of these transporters was not determined.

D-psicose is absorbed from the intestinal lumen into enterocytes primarily via the Glucose Transporter Type 5 (GLUT5) , which is also the main transporter for fructose (B13574). It is then released from the enterocytes into the bloodstream via the Glucose Transporter Type 2 (GLUT2) .[1] This shared pathway suggests that D-psicose can act as a competitive inhibitor of glucose and fructose absorption.[3]

Experimental Protocols

Protocol for NMR-Based Determination of Anomeric Equilibrium

This protocol outlines the methodology for quantifying the tautomeric distribution of D-psicose in an aqueous solution.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of pure, crystalline β-D-psicopyranose.

-

Dissolve the sample in 0.6-0.7 mL of high-purity Deuterium Oxide (D₂O, 99.9 atom % D).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Equilibration (Mutarotation):

-

Allow the sample to stand at a constant, controlled temperature (e.g., 298 K / 25 °C) for a minimum of 24-48 hours. This ensures that the mutarotation process reaches equilibrium.

-

-

NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe tuned for ¹H and ¹³C detection.

-

Locking and Shimming: Lock the spectrometer on the D₂O signal and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Spectrum:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Employ a solvent suppression pulse sequence (e.g., presaturation or WET) to attenuate the residual HOD signal.

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Spectrum:

-

Acquire a 1D ¹³C spectrum with proton decoupling (e.g., using the zgpg pulse program).

-

Ensure a sufficient relaxation delay (D1) between scans to allow for full magnetization recovery for accurate quantification, or use a validated quantitative ¹³C NMR method.

-

-

-

Data Processing and Analysis:

-

Apply standard Fourier transformation, phase correction, and baseline correction to the acquired spectra.

-

Calibrate the chemical shift scale using an internal or external standard (e.g., DSS or TSP).

-

Integrate the area of well-resolved signals corresponding to each anomer. For ¹H NMR, the anomeric protons are often used. For ¹³C NMR, the anomeric carbon signals (around 99 ppm) or other unique, well-resolved signals are ideal.

-

Calculate the percentage of each anomer by dividing its integral value by the sum of integrals for all identified psicose tautomers and multiplying by 100.

-

Conclusion

The α- and β-anomers of D-psicopyranose represent a dynamic equilibrium in aqueous environments, with both forms being present in nearly equal, significant concentrations. While structurally similar, their distinct spectroscopic signatures allow for precise quantification and characterization using NMR. From a biological perspective, D-psicose interacts with key glucose and fructose transporters, providing a mechanistic basis for its observed physiological effects. This guide provides the foundational data and methodologies essential for researchers and developers working with this promising rare sugar.

References

Enzymatic Synthesis of β-D-Psicopyranose: A Technical Guide for Researchers and Drug Development Professionals

Introduction

D-Psicose (B8758972) (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries due to its low caloric value and various physiological functions. The crystalline form of D-psicose is β-D-psicopyranose, a structure of interest for drug development due to its potential as a starting material for the synthesis of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the enzymatic synthesis of β-D-psicopyranose, focusing on the core methodologies, experimental protocols, and quantitative data to support research and development in this field.

Core Principles of Enzymatic Synthesis

The primary route for the enzymatic synthesis of D-psicose is the isomerization of the readily available and inexpensive substrate, D-fructose. This bioconversion is primarily catalyzed by two main classes of enzymes: D-psicose 3-epimerases (DPEases) and L-rhamnose isomerases (L-RIs). Another enzyme, D-tagatose 3-epimerase (D-TE), can also be utilized for this purpose.[4][5][6]

The general principle involves incubating a solution of D-fructose with the selected enzyme under optimized conditions of pH, temperature, and cofactor concentration. The enzyme catalyzes the reversible epimerization of D-fructose at the C-3 position to yield D-psicose. Following the enzymatic reaction, a series of purification steps are employed to isolate D-psicose from the remaining D-fructose and other reaction components. Finally, pure β-D-psicopyranose is obtained through crystallization.

Key Enzymes in D-Psicose Synthesis

The choice of enzyme is critical for an efficient and economically viable synthesis process. The following table summarizes the key enzymes and their typical reaction conditions for the conversion of D-fructose to D-psicose.

| Enzyme | Source Organism | Typical pH | Typical Temperature (°C) | Cofactor | Typical Conversion Rate (%) | Reference |

| D-Psicose 3-Epimerase (DPEase) | Agrobacterium tumefaciens | 7.0 - 8.0 | 50 - 60 | Mn²⁺ | 25 - 35 | [7] |

| D-Psicose 3-Epimerase (DPEase) | Clostridium cellulolyticum | 7.5 | 60 | Mn²⁺ | ~30 | [8] |

| D-Psicose 3-Epimerase (DPEase) | Bacillus sp. KCTC 13219 | 6.0 | 60 | Mn²⁺ | ~17 | [9] |

| L-Rhamnose Isomerase (L-RI) | Clostridium stercorarium | 7.0 | 70 - 75 | Mn²⁺ | ~33 (from D-psicose to D-allose) | |

| D-Tagatose 3-Epimerase (D-TE) | Pseudomonas cichorii | 7.0 | 45 | None mentioned | ~25 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key stages of β-D-psicopyranose synthesis.

Enzyme Production and Purification

a) Recombinant Expression of D-Psicose 3-Epimerase (from Agrobacterium tumefaciens) in E. coli

-

Gene Cloning and Expression: The gene encoding D-psicose 3-epimerase from Agrobacterium tumefaciens is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression host (e.g., BL21(DE3)).

-

Culture Conditions: The recombinant E. coli is cultured in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by further incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0), and lysed by sonication or high-pressure homogenization.

-

Purification: The crude enzyme extract is clarified by centrifugation. If the enzyme is His-tagged, it is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 10-20 mM) and the enzyme is eluted with a buffer containing a higher concentration of imidazole (e.g., 200-250 mM).[7]

Enzymatic Synthesis of D-Psicose

-

Reaction Setup: A solution of D-fructose (e.g., 10-50% w/v) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Cofactor Addition: The cofactor, typically MnCl₂, is added to a final concentration of 1-10 mM.

-

Enzyme Addition: The purified D-psicose 3-epimerase is added to the reaction mixture. The enzyme loading will depend on its specific activity.

-

Incubation: The reaction mixture is incubated at the optimal temperature (e.g., 55-60°C) with gentle agitation for a period ranging from a few hours to over 24 hours, depending on the desired conversion rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples at different time points and analyzing the concentrations of D-fructose and D-psicose using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or an amine-based column.[9][10]

Downstream Processing: Purification of D-Psicose

-

Enzyme Removal: If using a soluble enzyme, it can be removed by heat inactivation followed by centrifugation or by ultrafiltration. If using an immobilized enzyme, it can be easily separated from the reaction mixture for reuse.

-

Substrate Removal: The removal of unreacted D-fructose is a critical and often challenging step.

-

Chromatographic Separation: Simulated moving bed (SMB) chromatography is an efficient method for separating D-psicose from D-fructose on an industrial scale.[11]

-

Selective Fermentation: Baker's yeast (Saccharomyces cerevisiae) can be used to selectively consume D-fructose, leaving D-psicose in the solution.[6]

-

Enzymatic Conversion of Fructose: D-fructose can be converted to other compounds that are easier to separate. For example, glucose isomerase can convert D-fructose to D-glucose, which can then be oxidized to gluconic acid by glucose oxidase. The resulting gluconic acid can be removed by anion exchange chromatography.[12]

-

Crystallization of β-D-Psicopyranose

-

Concentration: The purified D-psicose solution is concentrated under vacuum to obtain a syrup.

-

Crystallization:

-

Crystal Harvesting and Drying: The resulting crystals of β-D-psicopyranose are harvested by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Data Presentation

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of D-psicose.

Table 1: Comparison of D-Psicose 3-Epimerases for D-Fructose Conversion

| Enzyme Source | Expression Host | Optimal pH | Optimal Temp (°C) | Vmax (U/mg) | Km (mM) | Conversion Rate (%) | Reference |

| Agrobacterium tumefaciens | E. coli | 8.0 | 50 | - | 110 | 64 (with borate) | [7] |

| Clostridium cellulolyticum | E. coli | 7.5 | 60 | - | - | ~30 | [8] |

| Bacillus sp. KCTC 13219 | Pichia pastoris | 6.0 | 60 | 3.65 | - | 17.03 | [9] |

Table 2: Influence of Reaction Conditions on D-Psicose Yield

| Substrate Concentration (% w/v) | Enzyme | Reaction Time (h) | Temperature (°C) | pH | Product Concentration (g/L) | Conversion Rate (%) | Reference |

| 10 | DPEase (Bacillus sp.) | 2 | 60 | 6.0 | - | 17.03 | [9] |

| 60 | D-TE (P. cichorii) | Continuous | 45 | 7.0 | - | 25 | [6] |

| 10 (100 mM) | DPEase (A. tumefaciens) | 3 | 50 | 9.0 (with borate) | - | 64 | [7] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of β-d,l-psicose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Mass production of D-psicose from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of d-psicose 3-epimerase from Clostridium cellulolyticum H10 and its complex with ketohexose sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

An In-depth Technical Guide on the Stability and Degradation of beta-d-Psicopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-d-Psicopyranose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose. Its low caloric value and physiological benefits have garnered significant interest in the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the stability and degradation of this compound, offering critical data and methodologies for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid with high solubility in water. It exists in equilibrium between its furanose and pyranose forms in solution, with the β-pyranose form being the crystalline structure.

Stability of this compound